Cas no 216574-71-9 (Methyl 2-amino-5-tert-butylthiophene-3-carboxylate)

Methyl 2-amino-5-tert-butylthiophene-3-carboxylate is a functionalized thiophene derivative with a tert-butyl substituent and ester group, offering versatility in organic synthesis. The amino and ester functionalities provide reactive sites for further modifications, making it valuable in pharmaceutical and agrochemical research. The tert-butyl group enhances steric and electronic properties, influencing reactivity and stability. This compound is particularly useful as a building block for heterocyclic compounds, ligands, and bioactive molecules. Its well-defined structure ensures consistent performance in synthetic applications. Suitable for controlled reactions, it is often employed in the development of complex organic frameworks. Storage under inert conditions is recommended to maintain stability.
Methyl 2-amino-5-tert-butylthiophene-3-carboxylate structure
216574-71-9 structure
Product Name:Methyl 2-amino-5-tert-butylthiophene-3-carboxylate
CAS No:216574-71-9
MF:C10H15NO2S
MW:213.29660153389
MDL:MFCD08059073
CID:829893
PubChem ID:15541821
Update Time:2025-08-03

Methyl 2-amino-5-tert-butylthiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-amino-5-tert-butylthiophene-3-carboxylate
    • 2-amino-5-tert-butyl-3-methoxycarbonylthiophene
    • methyl 2-amino-5-t-butylthiophene 3-carboxylate
    • methyl 5-tert-butyl-2-aminothiophene-3-carboxylate
    • D95793
    • Z1041196090
    • SCHEMBL3206449
    • DTXSID80573888
    • 216574-71-9
    • AKOS000111641
    • FMRKIVIZYXHGAO-UHFFFAOYSA-N
    • EN300-75199
    • CS-0127739
    • methyl2-amino-5-tert-butylthiophene-3-carboxylate
    • Methyl 2-amino-5-(tert-butyl)thiophene-3-carboxylate
    • AS-68611
    • DB-024690
    • MDL: MFCD08059073
    • Inchi: 1S/C10H15NO2S/c1-10(2,3)7-5-6(8(11)14-7)9(12)13-4/h5H,11H2,1-4H3
    • InChI Key: FMRKIVIZYXHGAO-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(=O)OC)C=C1C(C)(C)C)N

Computed Properties

  • Exact Mass: 213.08200
  • Monoisotopic Mass: 213.08234989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 80.6Ų

Experimental Properties

  • Density: 1.148
  • PSA: 80.56000
  • LogP: 2.99560

Methyl 2-amino-5-tert-butylthiophene-3-carboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Methyl 2-amino-5-tert-butylthiophene-3-carboxylate Production Method

Methyl 2-amino-5-tert-butylthiophene-3-carboxylate Related Literature

Additional information on Methyl 2-amino-5-tert-butylthiophene-3-carboxylate

Methyl 2-amino-5-tert-butylthiophene-3-carboxylate (CAS No. 216574-71-9): A Comprehensive Overview

Methyl 2-amino-5-tert-butylthiophene-3-carboxylate (CAS No. 216574-71-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its thiophene core structure, exhibits a unique combination of functional groups that make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of Methyl 2-amino-5-tert-butylthiophene-3-carboxylate includes an amino group at the 2-position, a tert-butyl group at the 5-position, and a carboxylate ester at the 3-position. This arrangement not only contributes to its distinct chemical properties but also opens up numerous possibilities for further functionalization and derivatization, making it a versatile building block in medicinal chemistry.

In recent years, there has been a growing interest in thiophene derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The presence of the amino and carboxylate groups in Methyl 2-amino-5-tert-butylthiophene-3-carboxylate allows for easy conjugation with other molecules, facilitating the development of novel drug candidates.

One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with cancer and other diseases. By designing molecules that specifically target these kinases, researchers can develop treatments that modulate these pathways effectively. The thiophene core of Methyl 2-amino-5-tert-butylthiophene-3-carboxylate provides a stable scaffold for such inhibitors, while the amino and carboxylate groups offer sites for further chemical modifications to enhance binding affinity and selectivity.

Recent studies have also highlighted the potential of thiophene derivatives as antioxidants and anti-inflammatory agents. Oxidative stress and inflammation are key pathological processes underlying many chronic diseases. Compounds like Methyl 2-amino-5-tert-butylthiophene-3-carboxylate have been shown to scavenge reactive oxygen species and inhibit pro-inflammatory cytokine production, thereby mitigating tissue damage and promoting healing.

The tert-butyl group at the 5-position of the thiophene ring in Methyl 2-amino-5-tert-butylthiophene-3-carboxylate adds an additional layer of complexity to its chemical behavior. This bulky group can influence both the electronic properties of the molecule and its interactions with biological targets. In particular, it can enhance solubility in certain solvents and improve metabolic stability, which are critical factors for drug development.

In addition to its pharmaceutical applications, Methyl 2-amino-5-tert-butylthiophene-3-carboxylate has shown promise in materials science. Thiophene-based polymers are known for their excellent electrical conductivity and mechanical strength, making them suitable for use in organic electronics and nanotechnology. The unique structure of this compound could potentially be incorporated into such materials to enhance their performance.

The synthesis of Methyl 2-amino-5-tert-butylthiophene-3-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions to form the thiophene ring, followed by functional group transformations to introduce the amino, carboxylate ester, and tert-butyl groups. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to achieve regioselective modifications.

The availability of high-quality starting materials is crucial for the efficient synthesis of complex molecules like Methyl 2-amino-5-tert-butylthiophene-3-carboxylate. Researchers often rely on specialized suppliers who provide pure compounds with well-characterized properties. This ensures that downstream reactions proceed smoothly and that the final product meets stringent quality standards.

In conclusion, Methyl 2-amino-5-tert-butylthiophene-3-carboxylate (CAS No. 216574-71-9) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules, particularly kinase inhibitors, antioxidants, and anti-inflammatory agents. As research continues to uncover new applications for thiophene derivatives, compounds like this are likely to play an increasingly important role in drug discovery and material innovation.

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